molecular formula C20H32O4 B130812 5,6-DiHETE CAS No. 845673-97-4

5,6-DiHETE

Cat. No.: B130812
CAS No.: 845673-97-4
M. Wt: 336.5 g/mol
InChI Key: VPXVODYVPILPRC-CLQAUIESSA-N
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Description

5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid is a lipid metabolite derived from eicosapentaenoic acid. It has been identified as a bioactive compound with significant anti-inflammatory properties. This compound is particularly noted for its role in the healing of colitis by inhibiting transient receptor potential vanilloid 4-mediated signaling .

Mechanism of Action

Target of Action

5,6-DiHETE, an enantiomer of (5,6)-DiHETEs, is recognized by leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions .

Mode of Action

This compound interacts with its targets, the leukotriene receptors, and induces certain changes. It has been found to induce contraction in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists . This suggests that this compound acts as an agonist of the LTD4 receptors . Additionally, it has been shown to suppress histamine-induced vascular hyperpermeability by inhibiting intracellular Ca^2+ increase in vascular endothelial cells .

Biochemical Pathways

This compound is a metabolite produced from eicosapentaenoic acid (EPA) following epoxidation of the α-5 double bond . This process involves the cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The resulting this compound then interacts with LTD4 receptors, affecting downstream signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. After oral administration of 150 or 600 μg/kg, the plasma concentration of this compound reached 25.05 or 44.79 ng/mL respectively after 0.5 h, followed by a gradual decrease . The half-life of this compound was estimated to be 1.25–1.63 h . These findings suggest that this compound has a relatively short half-life and is rapidly absorbed into the bloodstream after oral administration .

Result of Action

The action of this compound results in significant anti-inflammatory effects. It has been shown to suppress histamine-induced vascular hyperpermeability , indicating a potential role in reducing inflammation and associated symptoms. In vivo, intraperitoneal or oral administration of this compound promoted healing of mouse colitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound is produced rich in mouse inflamed colon tissue in the healing phase of colitis This suggests that the local inflammatory environment may enhance the production and action of this compound

Biochemical Analysis

Biochemical Properties

5,6-DiHETE is involved in various biochemical reactions. It is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The enzymes and proteins it interacts with include cytochrome P450 and epoxide hydrolases . The nature of these interactions involves the conversion of EPA to this compound through a series of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells . It also inhibits histamine-induced endothelial barrier disruption and the production of nitric oxide . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It exerts its effects at the molecular level by inhibiting histamine-induced increases in intracellular Ca2+ concentrations in human umbilical vein endothelial cells (HUVECs) . This suggests that this compound may act as a calcium channel blocker, thereby influencing cell signaling and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (150 or 600 μg/kg/day) in mice was found to accelerate the recovery from dextran sulfate sodium (DSS)-induced diarrhea and significantly ameliorate colon inflammation . The therapeutic effect of 600 μg/kg/day this compound was slightly stronger than that by 150 μg/kg/day .

Metabolic Pathways

This compound is involved in the metabolic pathways of EPA. It is a possible metabolite produced from EPA following epoxidation of the α-5 double bond . The enzymes it interacts with in these pathways include cytochrome P450 and epoxide hydrolases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid involves the diastereoselective osmylation of a carbon-carbon bond in proximity to a complex fragment. This key step transforms the butadiene(tricarbonyl)iron complex into diols, which can then be readily converted into 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid .

Industrial Production Methods: Industrial production methods for 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid are not well-documented. the compound can be derived from eicosapentaenoic acid, which is abundant in fish oils. This suggests that large-scale production could potentially involve the extraction and subsequent chemical modification of eicosapentaenoic acid from marine sources .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include osmium tetroxide for diastereoselective osmylation and various reducing agents for subsequent transformations. The conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity .

Major Products: The major products formed from these reactions include various hydroxylated derivatives of eicosatetraenoic acid, which retain the anti-inflammatory properties of the parent compound .

Scientific Research Applications

5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid has been extensively studied for its anti-inflammatory properties. It has shown promise in the treatment of inflammatory bowel diseases, such as colitis, by inhibiting transient receptor potential vanilloid 4-mediated signaling .

Comparison with Similar Compounds

Similar Compounds:

  • 5-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid
  • 8-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid
  • 12-Hydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

Uniqueness: 5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid is unique due to its dual hydroxyl groups at the 5 and 6 positions, which confer distinct anti-inflammatory properties. Unlike other hydroxylated eicosatetraenoic acids, this compound specifically targets transient receptor potential vanilloid 4 channels, making it a potent therapeutic agent for inflammatory conditions .

Properties

CAS No.

845673-97-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6R,8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1

InChI Key

VPXVODYVPILPRC-CLQAUIESSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](CCCC(=O)O)O)O

SMILES

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O

Synonyms

(±)5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5,6-DiHETE has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. By inhibiting TRPV4 activation, this compound reduces intracellular Ca2+ influx, thereby attenuating endothelial barrier disruption and inflammatory responses []. This mechanism contributes to its therapeutic potential in inflammatory bowel disease.

ANone: While specific spectroscopic data is not provided in the provided research, the molecular formula for this compound is C20H32O4. Its molecular weight is 336.47 g/mol.

ANone: The provided research focuses on the biological activity and therapeutic potential of this compound and does not delve into material compatibility or stability under various conditions outside of biological contexts.

ANone: this compound is a lipid metabolite and not a catalyst. The provided research focuses on its biological activity rather than catalytic properties.

ANone: The provided research does not discuss the application of computational chemistry or QSAR models for this compound.

A: While specific SAR studies are not described, research indicates that the presence of double bonds and hydrophobicity in the carbon chain of this compound are crucial for its ability to inhibit KCa3.1 channels []. This suggests that modifications to these structural features could influence its activity and selectivity. Additionally, the stereochemistry of the 5,6-dihydroxy group is important for its biological activity, with the 5S,6R isomers generally being more potent than the 5S,6S isomers [, , , ].

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound and doesn't cover SHE regulations. As a relatively new research subject, specific SHE regulations might not yet be established.

A: Studies show that oral administration of this compound leads to a rapid increase in its plasma concentration in mice, with a peak observed 30 minutes post-administration []. The half-life of this compound is estimated to be between 1.25 and 1.63 hours []. Further research is needed to fully elucidate its ADME profile and in vivo efficacy in humans.

A: In vitro studies demonstrate that this compound inhibits histamine-induced endothelial barrier disruption and NO production in human umbilical vein endothelial cells (HUVECs) []. Additionally, it attenuates GSK1016790A-induced intracellular Ca2+ increase in HEK293T cells overexpressing TRPV4 []. In vivo studies in mice show that oral administration of this compound ameliorates DSS-induced colitis, evidenced by accelerated recovery from diarrhea, reduced histological signs of inflammation, and inhibition of edema formation and leukocyte infiltration in colon tissue [, , ].

ANone: The provided research doesn't explore resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to understand the potential for resistance development with prolonged or repeated exposure.

ANone: The provided research does not discuss specific drug delivery systems for this compound. Currently, oral and intraperitoneal administration routes have been investigated in animal models.

ANone: While the research highlights the potential of this compound as a therapeutic agent, it doesn't delve into specific biomarkers for predicting its efficacy, monitoring treatment response, or identifying adverse effects.

A: Researchers primarily utilize liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to identify, characterize, and quantify this compound in biological samples [, , ]. These techniques offer the sensitivity and specificity needed to analyze this lipid mediator.

    ANone: The provided research primarily focuses on the biological activity, mechanism of action, and therapeutic potential of this compound in inflammatory conditions. These specific aspects are not extensively explored in the provided research papers.

    A: While a comprehensive historical overview is not provided, research on this compound is relatively recent. Early studies focused on identifying it as a product of arachidonic acid metabolism [, ]. More recent research has highlighted its anti-inflammatory properties and potential as a therapeutic target for conditions like inflammatory bowel disease [, , , ] and allergic inflammation []. This suggests a growing interest in understanding the therapeutic potential of this lipid mediator.

    A: Research on this compound showcases clear cross-disciplinary applications, bringing together expertise from fields like immunology, pharmacology, biochemistry, and analytical chemistry. This collaborative approach has been crucial in elucidating its biological activity, mechanisms of action, and therapeutic potential. For example, researchers combined lipidomics, cell biology, and animal models to identify this compound's role in colitis and its interaction with the TRPV4 channel []. This multidisciplinary approach is essential for advancing our understanding of this compound and its potential applications.

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